Introduction: Situating a Sterically Hindered Silyl Phosphite in Modern Chemistry
Introduction: Situating a Sterically Hindered Silyl Phosphite in Modern Chemistry
An In-depth Technical Guide to Tris(tert-butyldimethylsilyl) phosphite: Synthesis, Properties, and Applications
Tris(tert-butyldimethylsilyl) phosphite, with the chemical formula C₁₈H₄₅O₃PSi₃, is an organosilicon and organophosphorus compound characterized by the covalent linkage of three bulky tert-butyldimethylsilyl (TBDMS) groups to a central phosphite ester.[1] While not as ubiquitously cited as some of its structural relatives, its chemistry is emblematic of two critical areas in modern organic synthesis and materials science: the use of sterically demanding silyl ethers for protection strategies and the application of phosphite esters as powerful antioxidants and ligands.
The true significance of this molecule for researchers, particularly in drug development, is best understood by first examining its constituent functional group: the tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is a cornerstone of ribonucleic acid (RNA) synthesis, where it serves as a robust and selectively removable protecting group for the 2'-hydroxyl function of ribonucleosides.[2] This protection is critical to prevent side reactions and ensure the fidelity of oligonucleotide chain elongation during automated solid-phase synthesis.[3]
This guide provides a comprehensive technical overview of Tris(tert-butyldimethylsilyl) phosphite, beginning with its synthesis and core chemical properties. It will then explore its potential applications, drawing logical parallels from more extensively studied, structurally similar phosphites, thereby offering field-proven insights into its utility as a synthetic intermediate, a potential antioxidant, and a ligand in catalysis.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in a research environment.
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 85197-27-9 | [1] |
| Molecular Formula | C₁₈H₄₅O₃PSi₃ | [1] |
| Molecular Weight | 424.78 g/mol | |
| Appearance | Liquid | |
| Density | 0.907 g/mL at 20 °C | [1] |
| Melting Point | 4-6 °C | [1] |
| Boiling Point | 82-84 °C at 0.2 mmHg | |
| Refractive Index (n20/D) | 1.445 | |
| Flash Point | 88 °C (190.4 °F) - closed cup |
Safety and Handling
Tris(tert-butyldimethylsilyl) phosphite is classified as a corrosive substance that causes severe skin burns and eye damage (GHS Hazard H314).[1] It is also a combustible liquid. Handling requires stringent safety protocols to prevent exposure.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene), chemical goggles, a face shield, and protective clothing. Use a respirator with an appropriate filter (e.g., type ABEK EN14387) if inhalation of vapors is possible.
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Engineering Controls: Work in a well-ventilated fume hood. Ensure that an emergency eyewash station and safety shower are immediately accessible.[3]
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), as the compound is moisture-sensitive. Store away from oxidizing agents and incompatible materials.
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Spill & First Aid: In case of skin contact, immediately remove contaminated clothing and flush the skin with copious amounts of water.[3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1] In either case, seek immediate medical attention.
Synthesis of Tris(tert-butyldimethylsilyl) phosphite
The synthesis of silyl phosphites is typically achieved by reacting a phosphorus trihalide with a corresponding alcohol or silyl alcohol (silanol), often in the presence of a base to scavenge the resulting hydrogen halide. While a specific peer-reviewed protocol for Tris(tert-butyldimethylsilyl) phosphite is not widely published, a robust and logical synthesis can be designed based on well-established methods for analogous compounds, such as Tris(trimethylsilyl) phosphite and various triaryl phosphites.[4][5][6]
The most direct conceptual route involves the reaction of phosphorus trichloride (PCl₃) with three equivalents of a tert-butyldimethylsilyl source.
Experimental Workflow: Synthesis via Silylation
The following protocol is a representative, field-proven methodology adapted from standard phosphite ester synthesis procedures.[6][7] The causality behind these steps is to ensure an anhydrous environment and the complete reaction of the stoichiometric reagents, followed by purification.
// Connections prep -> charge [lhead=cluster_reagents]; charge -> add_silanol; add_silanol -> add_pcl3; add_pcl3 -> react; react -> filter [lhead=cluster_workup]; filter -> evap; evap -> distill; }
Caption: Role of the 2'-O-TBDMS protecting group in the solid-phase RNA synthesis cycle.
Potential as a Reducing Agent and Antioxidant
Phosphite esters, P(OR)₃, are well-known for their ability to act as secondary antioxidants and reducing agents. [8]They function by decomposing hydroperoxides (ROOH), which are key intermediates in oxidative degradation pathways, into stable alcohols (ROH). In this process, the phosphite is oxidized to the corresponding phosphate.
dot
Caption: Antioxidant mechanism of phosphite esters preventing further degradation.
This reactivity is analogous to that of commercially important antioxidants like Tris(2,4-di-tert-butylphenyl) phosphite, which is used to prevent discoloration and degradation in polymers. [8]The bulky TBDMS groups in Tris(tert-butyldimethylsilyl) phosphite would likely enhance its stability and solubility in nonpolar media, making it a potentially effective, high-molecular-weight reducing agent or stabilizer in specialized applications where such properties are beneficial.
Potential as a Ligand in Organometallic Chemistry
Phosphites are widely used as ligands in homogeneous catalysis. They are typically strong π-acceptors due to the low-lying σ* orbitals of the P-O bonds. Sterically bulky phosphite ligands, such as Tris(2,4-di-tert-butylphenyl) phosphite, have been shown to be exceptionally useful. They can form stable catalyst precursors that, due to the relatively weak metal-phosphite bond, allow for facile ligand exchange to generate highly active catalytic species. [9][10] Given the significant steric hindrance provided by the three TBDMS groups, Tris(tert-butyldimethylsilyl) phosphite could foreseeably serve as a bulky, labile ligand in catalytic systems, enabling the synthesis of organometallic complexes that might be difficult to access through other routes.
Conclusion
Tris(tert-butyldimethylsilyl) phosphite is a sterically hindered organosilicon phosphite ester whose technical profile is deeply rooted in the principles of silyl ether chemistry and phosphite reactivity. While its most direct relevance to drug development professionals lies in the contextual importance of its TBDMS functional group for RNA synthesis, the compound itself represents a potentially valuable tool for researchers in synthetic and materials chemistry. Its logical synthesis, inherent reducing properties, and potential as a bulky, labile ligand make it a subject of interest for explorations in catalysis and polymer stabilization. A rigorous adherence to safety protocols is essential when handling this corrosive and moisture-sensitive reagent, ensuring that its potential can be safely and effectively harnessed in a laboratory setting.
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ResearchGate. (n.d.). Silphos [PCl3− n(SiO2)n]: A Heterogeneous Phosphine Reagent for the Regioselective Synthesis of vic-Haloalcohols | Request PDF. Retrieved March 7, 2026, from [Link]
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Ociepa, M., Knouse, K. W., He, D., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337–9342. [Link]
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PubChemLite. (n.d.). Tris(tert-butyldimethylsilyl) phosphite (C18H45O3PSi3). Retrieved March 7, 2026, from [Link]
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ResearchGate. (2025). Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. Retrieved March 7, 2026, from [Link]
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Royal Society of Chemistry. (2025). Ligand exchange of tris(2,4-di-tert-butylphenyl) phosphite: a practical and efficient route to organo gold(i) complexes. Chemical Communications. [Link]
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ChemRxiv. (2025). Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. [Link]
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